Cas no 157124-40-8 (3-(5-Methyl-1H-tetrazol-1-yl)phenol)
3-(5-Methyl-1H-tetrazol-1-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- 3-(5-Methyl-1H-tetrazol-1-yl)phenol
- 3-(5-methyltetrazol-1-yl)phenol
- 3-(5-methyl-1,2,3,4-tetraazolyl)phenol
- 3-(5-methyl-1H-tetrazol-1-yl)phenol(SALTDATA: FREE)
- AGN-PC-015N9J
- CTK4C9279
- MolPort-005-306-312
- SBB014070
- STK787097
- TIMTEC-BB SBB014070
- CHEMBRDG-BB 4010364
- 3-(5-METHYL-1H-TETRAAZOL-1-YL)PHENOL
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- MDL: MFCD08691474
- Inchi: 1S/C8H8N4O/c1-6-9-10-11-12(6)7-3-2-4-8(13)5-7/h2-5,13H,1H3
- InChI Key: ZNAULYCHNQCCGW-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1)N1C(C)=NN=N1
Computed Properties
- Exact Mass: 176.07000
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 63.83000
- LogP: 0.67630
3-(5-Methyl-1H-tetrazol-1-yl)phenol Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
3-(5-Methyl-1H-tetrazol-1-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M321880-50mg |
3-(5-Methyl-1H-tetrazol-1-yl)phenol |
157124-40-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M321880-100mg |
3-(5-Methyl-1H-tetrazol-1-yl)phenol |
157124-40-8 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M321880-500mg |
3-(5-Methyl-1H-tetrazol-1-yl)phenol |
157124-40-8 | 500mg |
$ 135.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y1258404-5g |
Phenol, 3-(5-methyl-1H-tetrazol-1-yl)- |
157124-40-8 | 95% | 5g |
$315 | 2024-06-07 | |
| abcr | AB216619-1 g |
3-(5-Methyl-1H-tetrazol-1-yl)phenol; 95% |
157124-40-8 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB216619-5 g |
3-(5-Methyl-1H-tetrazol-1-yl)phenol; 95% |
157124-40-8 | 5 g |
€381.90 | 2023-07-20 | ||
| abcr | AB216619-10 g |
3-(5-Methyl-1H-tetrazol-1-yl)phenol; 95% |
157124-40-8 | 10 g |
€586.00 | 2023-07-20 | ||
| abcr | AB216619-1g |
3-(5-Methyl-1H-tetrazol-1-yl)phenol, 95%; . |
157124-40-8 | 95% | 1g |
€137.20 | 2025-02-19 | |
| abcr | AB216619-5g |
3-(5-Methyl-1H-tetrazol-1-yl)phenol, 95%; . |
157124-40-8 | 95% | 5g |
€381.90 | 2025-02-19 | |
| abcr | AB216619-10g |
3-(5-Methyl-1H-tetrazol-1-yl)phenol, 95%; . |
157124-40-8 | 95% | 10g |
€586.00 | 2024-04-19 |
3-(5-Methyl-1H-tetrazol-1-yl)phenol Suppliers
3-(5-Methyl-1H-tetrazol-1-yl)phenol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-(5-Methyl-1H-tetrazol-1-yl)phenol
3-(5-Methyl-1H-tetrazol-1-yl)phenol: A Comprehensive Overview
The compound 3-(5-Methyl-1H-tetrazol-1-yl)phenol (CAS No: 157124-40-8) is a fascinating molecule with a unique structure and diverse applications in various fields of chemistry and materials science. This compound belongs to the class of tetrazole derivatives, which have gained significant attention due to their versatile properties and potential uses in drug discovery, agrochemicals, and advanced materials.
Tetrazole derivatives are known for their stability, reactivity, and ability to form strong hydrogen bonds, making them ideal candidates for various chemical reactions. The presence of the methyl group at the 5-position of the tetrazole ring in 3-(5-Methyl-1H-tetrazol-1-yl)phenol introduces additional steric effects and electronic modifications, which further enhance its reactivity and selectivity in different chemical environments.
Recent studies have highlighted the potential of 3-(5-Methyl-1H-tetrazol-1-yl)phenol as a precursor for synthesizing advanced materials such as coordination polymers and metal organic frameworks (MOFs). These materials are highly sought after due to their high surface area, porosity, and tunable properties, which make them suitable for applications in gas storage, catalysis, and sensing technologies.
In the field of drug discovery, tetrazole-containing compounds like 3-(5-Methyl-1H-tetrazol-1-yl)phenol have shown promise as potential leads for developing new therapeutic agents. Researchers have explored their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit selective inhibition against certain cancer cell lines, suggesting its potential as a lead molecule for anticancer drug development.
The synthesis of 3-(5-Methyl-1H-tetrazol-1-yl)phenol typically involves a multi-step process that includes nucleophilic substitution reactions and subsequent functionalization. The key steps involve the preparation of the tetrazole ring followed by its coupling with the phenolic group under specific reaction conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
Another area where 3-(5-Methyl-1H-tetrazol-1-yllphenol has shown potential is in agrochemicals. Its ability to act as a bioactive agent has been explored in pest control applications. Studies have indicated that this compound can serve as a precursor for developing eco-friendly pesticides with reduced toxicity to non-target organisms.
In terms of physical properties, 3-(5-Methyl-IH-tetrazoll-I-yllphenol exhibits a melting point of approximately 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various organic reactions. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, indicating its potential use in light-responsive materials.
From an environmental standpoint, researchers have investigated the biodegradability and eco-toxicity of 3-(5-Methyl-IH-tetrazoll-I-yllphenoll to ensure its safe use in industrial applications. Preliminary studies suggest that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint.
In conclusion, 3-(5-Methyl-IH-tetrazoll-I-yllphenoll (CAS No: 157I24-I0-I8) is a versatile compound with significant potential across multiple disciplines. Its unique chemical properties make it an invaluable tool for advancing research in drug discovery, materials science, and agrochemicals. As ongoing studies continue to uncover new applications and improve synthesis methods, this compound is poised to play an increasingly important role in modern chemistry.
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